molecular formula C11H18N2O5 B237886 4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one CAS No. 130818-48-3

4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one

Cat. No. B237886
CAS RN: 130818-48-3
M. Wt: 638.9 g/mol
InChI Key: MJCVLDFXXAHQOH-UHFFFAOYSA-N
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Description

4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one, also known as Monascin, is a bioactive compound derived from Monascus-fermented rice. Monascus-fermented rice has been used as a traditional Chinese medicine for centuries due to its health benefits. Monascin has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the stereoselective synthesis of certain furan derivatives, such as the creation of 8-oxabicyclo octane derivatives and protected 2,6-anhydrohepturonic acid derivatives, which can be useful for constructing complex organic structures (Gerber & Vogel, 2001).
  • The influence of the carbohydrate moiety on the formation of furan-based chromophores during food-related Maillard reactions has been studied, highlighting the complex interactions in food chemistry (Frank & Hofmann, 2000).

Photoinduced Reactions

  • Studies have demonstrated the potential for photoinduced direct oxidative annulation of furan derivatives, facilitating the synthesis of complex polyheterocyclic compounds without the need for transition metals or oxidants (Jin Zhang et al., 2017).

Asymmetric Synthesis

  • The asymmetric synthesis of polyketide spiroketals using furan compounds has been investigated, showcasing the capacity for creating enantioselective molecular structures with potential pharmacological applications (Meilert et al., 2004).

Analytical Applications

  • Furan derivatives have been utilized in the development of analytical internal standards, specifically in the analysis of patulin in food products, demonstrating their utility in enhancing the precision of chemical analyses (Llovera et al., 2005).

Catalysis and Polymerization

  • The role of furan compounds in catalysis, specifically in condensation reactions involving biomass-derived furan-aldehydes, has been a focus area, contributing to the understanding of biomass conversion processes (Amarasekara et al., 2015).

properties

CAS RN

130818-48-3

Molecular Formula

C11H18N2O5

Molecular Weight

638.9 g/mol

IUPAC Name

4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-12-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3

InChI Key

MJCVLDFXXAHQOH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCC(CC3=CC(OC3=O)C)O)O)O)O

synonyms

gigantecin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
Reactant of Route 2
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
Reactant of Route 3
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
Reactant of Route 4
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
Reactant of Route 5
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one

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